molecular formula C13H26N2O2 B1593323 (R)-1-Boc-3-isobutyl-piperazine CAS No. 928025-61-0

(R)-1-Boc-3-isobutyl-piperazine

Cat. No.: B1593323
CAS No.: 928025-61-0
M. Wt: 242.36 g/mol
InChI Key: LSZJZDBPJNYEIE-LLVKDONJSA-N
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Description

®-1-Boc-3-isobutyl-piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1-Boc-3-isobutyl-piperazine specifically has a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isobutyl group at the third position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-isobutyl-piperazine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperazine ring.

    Protection: The nitrogen atoms in the piperazine ring are protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Substitution: An isobutyl group is introduced at the third position of the piperazine ring through a substitution reaction.

Industrial Production Methods: Industrial production of ®-1-Boc-3-isobutyl-piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Types of Reactions:

    Oxidation: ®-1-Boc-3-isobutyl-piperazine can undergo oxidation reactions where the isobutyl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the piperazine ring or the isobutyl group.

    Substitution: The compound can undergo substitution reactions where the Boc group or the isobutyl group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: ®-1-Boc-3-isobutyl-piperazine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to understand the behavior of similar molecules in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural properties make it a candidate for drug design and development.

Industry: In the industrial sector, ®-1-Boc-3-isobutyl-piperazine is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-isobutyl-piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-1-Boc-3-methyl-piperazine: Similar structure but with a methyl group instead of an isobutyl group.

    ®-1-Boc-3-ethyl-piperazine: Contains an ethyl group at the third position.

    ®-1-Boc-3-propyl-piperazine: Features a propyl group at the third position.

Uniqueness: ®-1-Boc-3-isobutyl-piperazine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZJZDBPJNYEIE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647562
Record name tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928025-61-0
Record name tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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